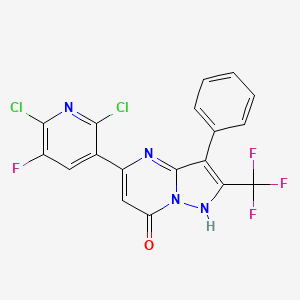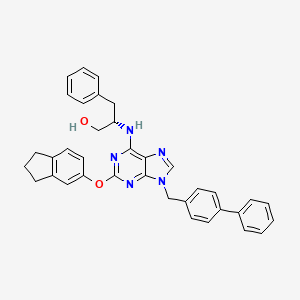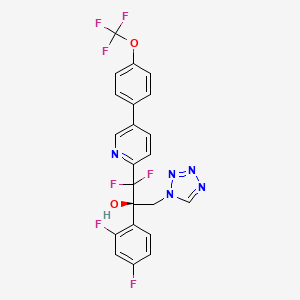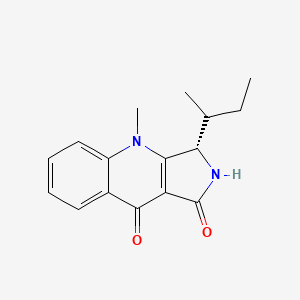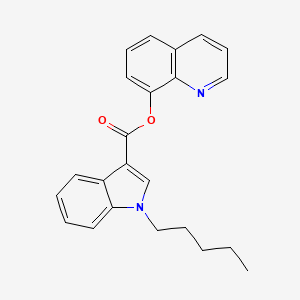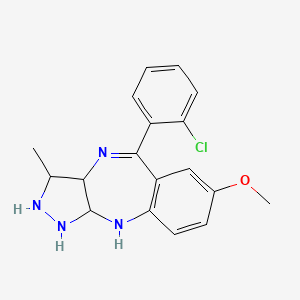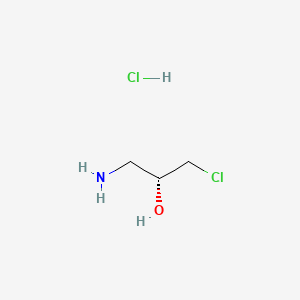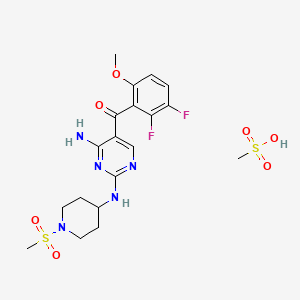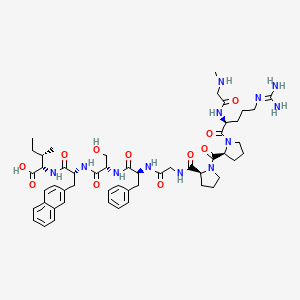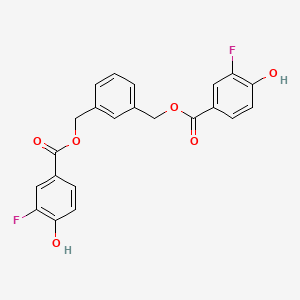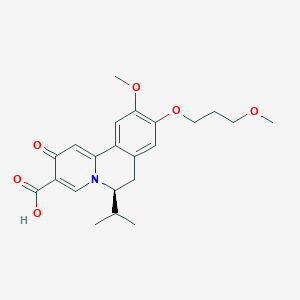
RG7834
Übersicht
Beschreibung
RG7834 ist ein hochselektiver und oral bioverfügbarer niedermolekularer Inhibitor der Genexpression des Hepatitis-B-Virus (HBV). Er gehört zur chemischen Reihe der Dihydrochinolizinone und hat ein erhebliches Potenzial gezeigt, sowohl virale Antigene als auch virale DNA zu reduzieren. This compound zeichnet sich insbesondere durch seinen neuartigen Wirkmechanismus aus, der ihn von anderen derzeit eingesetzten antiviralen Wirkstoffen unterscheidet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst eine Reihe von chemischen Reaktionen ausgehend von leicht zugänglichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Dihydrochinolizinon-Kernstruktur, gefolgt von der Funktionalisierung, um die notwendigen Substituenten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen .
Wissenschaftliche Forschungsanwendungen
RG7834 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der chemischen Reihe der Dihydrochinolizinone und ihrer Reaktivität verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression in verschiedenen biologischen Systemen.
Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung chronischer Hepatitis-B-Virus-Infektionen erforscht.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Polyadenylase-Funktion von PAPD5 und PAPD7 hemmt, die Wirtsfaktoren sind, die für den RNA-Stoffwechsel des Hepatitis-B-Virus benötigt werden. Diese Hemmung führt zur Destabilisierung und Degradation der Hepatitis-B-Virus-mRNA, wodurch die Produktion von viralen Proteinen und DNA reduziert wird. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören die Interaktion mit PAPD5 und PAPD7 sowie die daraus resultierenden Auswirkungen auf die Stabilität der viralen RNA .
Wirkmechanismus
Target of Action
RG7834 is a highly selective and orally bioavailable inhibitor of Hepatitis B Virus (HBV) . It targets HBV antigens (both HBsAg and HBeAg) and HBV DNA . These targets play a crucial role in the replication and spread of the virus within the host.
Mode of Action
The compound interacts with its targets by inhibiting their function . It reduces the levels of HBV antigens and HBV DNA, thereby disrupting the life cycle of the virus . This unique mode of action differentiates this compound from other antiviral drugs .
Biochemical Pathways
This compound affects the biochemical pathways involved in the replication of HBV. By inhibiting the function of HBV antigens and DNA, it disrupts the viral life cycle . The downstream effects include a reduction in the production of new viral particles and a decrease in viral load .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its efficacy. It is orally bioavailable, which means it can be effectively absorbed when taken by mouth . The compound exhibits dose-proportional pharmacokinetics , indicating that its blood concentration increases proportionally with the dose.
Result of Action
The primary result of this compound’s action is a significant reduction in HBV antigens and HBV DNA . This leads to a decrease in viral load and potentially an increase in the cure rates of HBV infection . The compound’s action also results in a disruption of the viral life cycle, preventing the production of new viral particles .
Biochemische Analyse
Biochemical Properties
RG7834 interacts with host proteins PAPD5 and PAPD7 . These are cellular, noncanonical, poly (A) polymerases (PAPs) whose main function is to oligoadenylate the 3’ end of noncoding RNA (ncRNA) for exosome degradation . This compound binds to these proteins and inhibits their function .
Cellular Effects
This compound has a highly virus-specific effect on HBV expression levels . It can reduce both viral antigens and viral DNA . In cells expressing HBV mRNA, both PAPD5/7 were found to be physically associated with the viral RNA .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PAPD5/7 and inhibiting their function . This leads to a shortening of the poly (A) tail of HBV mRNA, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to the destabilization of multiple HBV mRNA species . This destabilization is initiated by a shortening of the poly (A) tail, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Subcellular Localization
In terms of subcellular localization, PAPD5, one of the proteins that this compound interacts with, is predominantly localized in the nucleus, whereas PAPD7 is distributed throughout the cell with a moderate enrichment in the cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RG7834 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the dihydroquinolizinone core structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
RG7834 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel bei kontrollierten Temperaturen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter inerter Atmosphäre.
Substitution: Halogene, Nukleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig vom gewünschten Produkt.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tenofovirdisoproxil: Ein weiteres antivirales Mittel, das zur Behandlung von Hepatitis-B-Virus-Infektionen eingesetzt wird.
Entecavir: Ein Nukleosid-Analogon, das die Replikation des Hepatitis-B-Virus hemmt.
Einzigartigkeit von RG7834
This compound ist in seinem Wirkmechanismus einzigartig, da es die Polyadenylase-Funktion von PAPD5 und PAPD7 angreift, was sich von den Mechanismen anderer antiviraler Wirkstoffe unterscheidet. Dieser neuartige Ansatz ermöglicht die selektive Hemmung der Genexpression des Hepatitis-B-Virus, was this compound zu einem vielversprechenden Kandidaten für die Entwicklung neuer therapeutischer Strategien macht .
Eigenschaften
IUPAC Name |
(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-17-9 | |
| Record name | RG-7834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)
